2-[(4-Bromophenyl)methyl]-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
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Overview
Description
2-[(4-Bromophenyl)methyl]-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a bromophenyl group, a methylphenyl group, and a dihydropurinoimidazole core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromophenyl)methyl]-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione typically involves multiple steps, including the formation of the purine core and subsequent functionalization with bromophenyl and methylphenyl groups. One common approach involves the following steps:
Formation of the Purine Core: The purine core can be synthesized through a cyclization reaction involving appropriate precursors such as guanine or hypoxanthine derivatives.
Methylation: The methylphenyl group is introduced via a Friedel-Crafts alkylation reaction using methylbenzene and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Bromophenyl)methyl]-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-[(4-Bromophenyl)methyl]-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(4-Bromophenyl)methyl]-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Bromophenyl)methyl]-4-methyl-6-(4-methoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
- 2-[(4-Bromophenyl)methyl]-4-methyl-6-(4-chlorophenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Uniqueness
The uniqueness of 2-[(4-Bromophenyl)methyl]-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromophenyl and methylphenyl groups enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H20BrN5O2 |
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Molecular Weight |
466.3 g/mol |
IUPAC Name |
2-[(4-bromophenyl)methyl]-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C22H20BrN5O2/c1-14-3-9-17(10-4-14)26-11-12-27-18-19(24-21(26)27)25(2)22(30)28(20(18)29)13-15-5-7-16(23)8-6-15/h3-10H,11-13H2,1-2H3 |
InChI Key |
JBGJVUJLMAIORR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=C(C=C5)Br |
Origin of Product |
United States |
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